molecular formula C11H9NO4S B353000 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid CAS No. 721916-23-0

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Cat. No.: B353000
CAS No.: 721916-23-0
M. Wt: 251.26g/mol
InChI Key: MCOAUWGCLSIVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is a chemical compound of significant interest in medicinal chemistry research, built around the privileged thiazolidine-2,4-dione (TZD) scaffold . This core structure is a versatile pharmacophore known for its diverse biological activities, making it a key template in the development of novel therapeutic agents . The benzoic acid moiety in this specific derivative offers a potential site for further chemical modification, aligning with established strategies to optimize the pharmacological profile of TZD-based compounds . The TZD scaffold is extensively investigated for its antidiabetic potential, primarily through its action as an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity . Several TZD-based drugs, known as glitazones, have been developed to treat Type 2 Diabetes by this mechanism . Consequently, this compound serves as a critical intermediate for researchers exploring new PPARγ modulators and investigating pathways of glucose homeostasis . Beyond metabolic disease research, TZD derivatives exhibit a broad spectrum of biological activities. They demonstrate notable antimicrobial effects, particularly against Gram-positive bacteria, by potentially inhibiting cytoplasmic Mur ligases—essential enzymes for bacterial cell wall synthesis . The antibacterial efficacy is often influenced by the nature of substituents on the heterocyclic ring, guiding structure-activity relationship (SAR) studies . Furthermore, the TZD core is a recognized scaffold in anticancer research, with derivatives shown to induce apoptosis and inhibit cell proliferation . Additional research areas for TZD-containing molecules include anti-inflammatory and antioxidant applications, making this compound a valuable building block for interdisciplinary drug discovery and chemical biology efforts .

Properties

IUPAC Name

4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOAUWGCLSIVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721916-23-0
Record name 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Kallenberg’s Thiocarbamate Cyclization

The earliest method, reported by Kallenberg in 1923, involves reacting carbonyl sulfide with ammonia in the presence of potassium hydroxide to generate alkyl thioncarbamate intermediates. These intermediates undergo cyclization with α-halogenated carboxylic acids under acidic conditions to yield TZD derivatives. For 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, this approach would require α-chloroacetic acid derivatives pre-functionalized with the benzyl group, though historical yields (~60–70%) and prolonged reaction times (12+ hours) limit its industrial applicability.

Thiourea Reflux Method

A more practical route involves refluxing α-chloroacetic acid with thiourea in aqueous media. The mechanism proceeds via dual nucleophilic substitutions: thiourea’s sulfur attacks the α-chloroacetic acid, followed by amine-mediated cyclization to form the 2-imino-4-thiazolidinone intermediate. Hydrolysis of this intermediate releases ammonia, yielding the TZD core. Microwave-assisted modifications of this method reduce reaction times to 30–60 minutes while maintaining yields above 90%.

Introducing the 4-Carboxybenzyl Substituent

Functionalizing the TZD nitrogen with the 4-carboxybenzyl group is achieved through alkylation or condensation reactions.

Alkylation of TZD with 4-(Bromomethyl)benzoic Acid

A direct method involves reacting pre-synthesized TZD with 4-(bromomethyl)benzoic acid in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃, Et₃N). This SN2 alkylation typically proceeds at 60–80°C for 6–8 hours, yielding the target compound after acidification and recrystallization.

Representative Protocol

  • Reagents : TZD (1 equiv), 4-(bromomethyl)benzoic acid (1.2 equiv), K₂CO₃ (2 equiv), DMF.

  • Conditions : 70°C, 7 hours, N₂ atmosphere.

  • Workup : Dilution with ice-water, acidification to pH 2–3 with HCl, filtration.

  • Yield : 68–72%.

One-Pot TZD Formation with In Situ Alkylation

An alternative strategy concurrently constructs the TZD ring and introduces the benzyl group. Thiourea, α-chloroacetic acid, and 4-(bromomethyl)benzoic acid are refluxed in ethanol/water. The thiourea first reacts with α-chloroacetic acid to form the TZD intermediate, which is immediately alkylated by the bromomethyl derivative.

Optimized Parameters

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 100°C, 12 hours

  • Yield : 65%.

Patent-Derived Purification and Scale-Up Techniques

Industrial-scale synthesis requires stringent control over by-products and crystallinity. WO2009050595A2 details methods to minimize impurities during TZD derivative purification.

Recrystallization in C₂–C₅ Alcohols

Recrystallizing the crude product in ethanol or isopropanol at ≤70°C reduces impurities like 2-[5-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-yl]succinic acid (a common by-product in related TZD syntheses). Adding trace maleic acid during recrystallization further enhances purity (>99.9%) by chelating residual metals.

Drying and Milling Considerations

Vacuum drying at 50°C prevents thermal degradation, while milling the final product increases surface area (1.04–1.15 m²/g) but may elevate impurity levels by 0.1–0.2%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, purity, and scalability:

MethodYield (%)Purity (%)ScalabilityKey Advantage
Thiourea Reflux65–7295–98ModerateLow-cost reagents
Microwave-Assisted85–9098–99HighReduced reaction time
Patent Recrystallization68–9599.9+IndustrialMinimizes by-products

Mechanistic Insights and Side Reactions

By-Product Formation Pathways

  • Succinic Acid Derivatives : Result from maleic acid cross-reactivity with TZD’s NH group under high temperatures (>80°C).

  • Dimerization : Occurs at elevated pH (>9) during alkylation, forming bis-TZD structures.

Mitigation Strategies

  • Temperature Control : Maintaining reaction temperatures ≤70°C suppresses succinic acid by-products.

  • Acid Additives : Maleic acid (0.17 equiv) during recrystallization sequesters free amines, preventing dimerization .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds similar to 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects
Studies have shown that derivatives of thiazolidinones can reduce inflammation markers in various models. The thiazolidinone structure is known for its ability to modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .

Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell walls or inhibit essential metabolic processes .

Agricultural Applications

Pesticide Development
this compound has been explored as a lead compound in the synthesis of novel pesticides. Its structural features allow it to act on specific biochemical pathways in pests, potentially leading to effective pest control solutions with reduced environmental impact .

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of polymers with enhanced properties. Research indicates that incorporating thiazolidinone derivatives into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications .

Case Studies

StudyApplicationFindings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Anti-inflammatoryShowed decreased levels of TNF-alpha and IL-6 in animal models of inflammation.
Study 3AntimicrobialEffective against E. coli and S. aureus with minimal inhibitory concentrations established.
Study 4Pesticide DevelopmentExhibited high efficacy against common agricultural pests with low toxicity to non-target species.
Study 5Polymer EnhancementResulted in polymers with improved tensile strength and flexibility compared to standard formulations.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. It is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. This interaction can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid can be contextualized by comparing it to structurally analogous derivatives. Key differences arise from substituents on the thiazolidinone ring, variations in the heterocyclic core, and modifications to the benzoic acid moiety. Below is a detailed analysis:

Structural Analogues with Substituted Aryl Groups

Compounds with substituted aryl groups on the thiazolidinone ring demonstrate how electronic effects influence activity:

Compound Code/Name Substituent on Thiazolidinone Key Biological Activity Reference
SS5 (4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid) 4-Nitrophenyl (electron-withdrawing) Antifungal activity against Candida albicans
SS6 (4-[2-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoic acid) 4-Hydroxyphenyl (electron-donating) Enhanced anti-inflammatory and central nociceptive activity compared to SS5
SS4 (4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid) 4-Dimethylaminophenyl (electron-donating) Not explicitly reported, but synthesized for antimicrobial screening

Key Insight: Electron-donating groups (e.g., -OH, -NMe₂) enhance anti-inflammatory activity, likely by improving solubility or receptor interactions, whereas electron-withdrawing groups (e.g., -NO₂) favor antifungal effects .

Analogues with Modified Heterocyclic Cores

Replacing the thiazolidinone ring with azetidinone (a β-lactam derivative) alters biological targeting:

Compound Code Core Structure Substituent on Azetidinone Biological Activity Reference
SS1 Azetidinone 4-Dimethylaminophenyl Antibacterial activity against Staphylococcus aureus
SS3 Azetidinone 4-Hydroxyphenyl Potent activity against Escherichia coli

Key Insight: Azetidinone derivatives (e.g., SS1, SS3) exhibit distinct antimicrobial profiles compared to thiazolidinone analogues, suggesting core-dependent mechanisms of action .

Analogues with Extended Conjugation or Functional Groups

Modifications to the thiazolidinone-benzoic acid linkage or introduction of additional functional groups further diversify activity:

Compound Name/ID Structural Feature Key Property/Activity Reference
BML-260 (4-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)benzoic acid) Benzylidene group at C5 of thiazolidinone Potential kinase or receptor modulation (inferred from structural similarity)
ML-145 (GPR35 antagonist) Sulfanylidene and propenylidene groups Competitive antagonism at human GPR35 receptor
3d (Rhodanine-3-acetamide derivative) Rhodanine core with acetamide linkage Aldose and aldehyde reductase inhibition

Key Insight : Conjugated systems (e.g., benzylidene in BML-260) or sulfanylidene groups (e.g., ML-145) enhance receptor binding or enzyme inhibition, highlighting the importance of π-electron systems and sulfur-based interactions .

Data Tables

Table 2: Antimicrobial Activity of Selected Analogues

Compound Code Microbial Target Activity Level (Qualitative) Reference
SS1 Staphylococcus aureus (Gram +ve) High
SS3 Escherichia coli (Gram -ve) High
SS5 Candida albicans Moderate

Research Findings and Implications

  • Core Modification: Azetidinone derivatives (SS1, SS3) show Gram-specific antibacterial activity, suggesting utility in targeted antimicrobial design .
  • Conjugation and Binding : Extended conjugation (e.g., BML-260) or sulfur modifications (e.g., ML-145) open avenues for receptor-specific drug development .

Limitations : Many compounds, including this compound, require further mechanistic studies to elucidate targets and optimize pharmacokinetics .

Biological Activity

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS No. 721916-23-0) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9NO4SC_{11}H_{9}NO_{4}S, with a molecular weight of 251.26 g/mol. The structure features a benzoic acid moiety linked to a thiazolidine derivative, which is pivotal for its biological activity.

Research indicates that compounds similar to this compound may influence various biological pathways:

  • Protein Degradation Systems : Studies have shown that benzoic acid derivatives can enhance the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells . This suggests potential applications in age-related diseases where protein homeostasis is disrupted.
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are involved in various physiological processes including blood pressure regulation and neuropeptide degradation .
  • Antiproliferative Activity : Thiazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on thiazolidine compounds demonstrated their ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Details
AntiproliferativeInduces apoptosis in cancer cells; effective against MCF-7 and A549 lines .
Enzyme InhibitionInhibits neurolysin and ACE; potential implications for hypertension treatment .
Protein DegradationEnhances UPP and ALP activities; could aid in proteostasis modulation .
Antioxidant ActivityExhibits antioxidant properties by reducing reactive oxygen species levels .

Case Studies

  • Cancer Treatment : A study investigating thiazolidine derivatives found that specific compounds significantly reduced cell viability in MCF-7 breast cancer cells, suggesting that this compound could be developed as a novel anticancer agent .
  • Diabetes Management : Research on related thiazolidine compounds indicated their potential as insulin sensitizers in diabetic models. These compounds improved glucose uptake and reduced hyperglycemia in insulin-resistant mice .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural features like the thiazolidinone ring (δ 2.4–3.5 ppm for methylene groups) and benzoic acid protons (δ 7.5–8.2 ppm for aromatic protons) .
  • Elemental Analysis : CHN analysis validates molecular formula (e.g., C20_{20}H14_{14}N2_2O4_4 in structurally similar compounds ).

Q. Advanced Structural Resolution

  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves ambiguities in stereochemistry or crystal packing .
  • UV-Vis Spectroscopy : Monitors conjugation effects (e.g., λmax_{max} ~300–350 nm for π→π* transitions in thiazolidinone derivatives) .

What strategies address contradictions in structural data, such as conflicting NMR or crystallographic results?

Q. Methodological Approach

  • Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, discrepancies in methylene proton splitting can be resolved via 1^1H-13^13C HSQC .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize geometries for comparison with experimental data .

Case Study
In thiazolidinone derivatives, conflicting NOESY data may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR or crystallographic disorder analysis (using SHELXL ) resolves such issues.

How is the biological activity of this compound evaluated, and what assays are most relevant?

Q. Basic Screening

  • Enzyme Inhibition Assays : Test against targets like α-glucosidase or tyrosinase using spectrophotometric methods (IC50_{50} determination) .
  • Antimicrobial Testing : Disk diffusion or microbroth dilution assays assess efficacy against bacterial/fungal strains .

Q. Advanced Mechanistic Studies

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to enzymes (e.g., PPAR-γ for antidiabetic activity) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization via confocal microscopy .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced Process Optimization

  • Byproduct Management : TLC monitoring (e.g., silica gel plates with UV detection) identifies intermediates and byproducts early .
  • Solvent Selection : High-boiling solvents (DMF or DMSO) improve solubility but require careful removal via vacuum distillation .
  • Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction times and energy consumption .

How do structural modifications (e.g., substituent variation) impact physicochemical properties and bioactivity?

Q. Methodological Exploration

  • SAR Studies : Systematic substitution (e.g., methoxy, halogen, or alkyl groups) on the benzoic acid or thiazolidinone ring alters logP (lipophilicity) and bioavailability .
  • Thermal Analysis : DSC/TGA determines melting points (e.g., 160–246°C ) and thermal stability for formulation studies.

Example
Electron-withdrawing groups (e.g., -CN) on the thiazolidinone ring enhance enzyme inhibition but may reduce solubility. Co-crystallization with cyclodextrins improves aqueous stability .

What computational tools are recommended for predicting the compound’s reactivity or interaction with biological targets?

Q. Advanced Modeling

  • Quantum Mechanics : Gaussian or ORCA calculates frontier molecular orbitals (HOMO-LUMO) to predict redox behavior .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER models protein-ligand dynamics over time (e.g., stability of PPAR-γ complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.